molecular formula C12H14BrClO3S B2515816 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid CAS No. 2567502-96-7

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid

Cat. No.: B2515816
CAS No.: 2567502-96-7
M. Wt: 353.66
InChI Key: SQMPKEISWLMGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid is a chemical compound with the molecular formula C12H14BrClO3S It is known for its unique structure, which includes a bromine and chlorine-substituted phenyl ring attached to a pentanoic acid backbone via a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chlorobenzyl chloride and pentanoic acid.

    Formation of Sulfoxide: The 3-bromo-5-chlorobenzyl chloride is reacted with a sulfoxide reagent under controlled conditions to form the sulfinyl intermediate.

    Coupling Reaction: The sulfinyl intermediate is then coupled with pentanoic acid in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification Steps: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Bromo-5-chlorophenyl)methylsulfonyl]pentanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-[(3-Bromo-5-chlorophenyl)methylthio]pentanoic acid: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid is unique due to its specific combination of bromine and chlorine substitutions on the phenyl ring and the presence of a sulfinyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[(3-bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3S/c1-2-3-11(12(15)16)18(17)7-8-4-9(13)6-10(14)5-8/h4-6,11H,2-3,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMPKEISWLMGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)S(=O)CC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.